

Application Note and Protocol: Chymotrypsin Activity Assay Using Ala-Ala-Phe-AMC

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Compound of Interest		
Compound Name:	Ala-Ala-Phe-AMC	
Cat. No.:	B1343755	Get Quote

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Introduction

Chymotrypsin is a key serine protease involved in the digestion of proteins in the small intestine. It preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acid residues such as tyrosine, tryptophan, and phenylalanine.[1] The enzymatic activity of chymotrypsin is a critical parameter in various research areas, including digestive physiology, enzymology, and drug discovery, particularly in the screening of protease inhibitors.

This document provides a detailed protocol for a highly sensitive and continuous fluorometric assay for determining chymotrypsin activity. The assay utilizes the synthetic peptide substrate Alanine-Alanine-Phenylalanine-7-amino-4-methylcoumarin (Ala-Ala-Phe-AMC). The principle of the assay is based on the enzymatic cleavage of the amide bond between phenylalanine and AMC by chymotrypsin. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), and the resulting increase in fluorescence intensity is directly proportional to the chymotrypsin activity. The fluorescence of the released AMC can be monitored kinetically, providing a real-time measurement of enzyme activity. [2][3]

Principle of the Assay

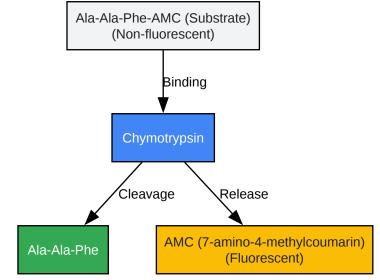
The fluorogenic substrate, **Ala-Ala-Phe-AMC**, is essentially non-fluorescent. In the presence of chymotrypsin, the enzyme recognizes the phenylalanine residue and cleaves the peptide bond, liberating free AMC. The free AMC molecule is highly fluorescent, with an excitation maximum



in the range of 360-380 nm and an emission maximum between 440-460 nm.[2][3] The rate of increase in fluorescence is measured over time and can be used to calculate the chymotrypsin activity.

Signaling Pathway Diagram

Enzymatic Cleavage of Ala-Ala-Phe-AMC by Chymotrypsin



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Caption: Enzymatic reaction of chymotrypsin with Ala-Ala-Phe-AMC.

Quantitative Data Summary



Parameter	Value	Reference
Substrate	Ala-Ala-Phe-AMC	
Enzyme	Chymotrypsin	_
Product (Fluorophore)	7-amino-4-methylcoumarin (AMC)	[2][3]
Excitation Wavelength	360 - 380 nm	[2]
Emission Wavelength	440 - 460 nm	[2]
Assay Format	96-well plate, kinetic measurement	
Detection Limit	As low as 0.01 mU of Chymotrypsin	[4]

Experimental Protocol Materials and Reagents

- α-Chymotrypsin (from bovine pancreas)
- Ala-Ala-Phe-AMC (fluorogenic substrate)
- 7-amino-4-methylcoumarin (AMC) standard
- Dimethyl sulfoxide (DMSO), anhydrous
- Tris-HCl buffer (e.g., 50 mM, pH 8.0)
- Calcium Chloride (CaCl2)
- 96-well black, flat-bottom microplates
- Fluorescence microplate reader with kinetic measurement capabilities
- Standard laboratory equipment (pipettes, tubes, etc.)



Reagent Preparation

- Assay Buffer: Prepare a solution of 50 mM Tris-HCl containing 10 mM CaCl2. Adjust the pH to 8.0 at 25°C.
- Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin in cold 1 mM HCl.
 The concentration should be determined based on the specific activity of the enzyme lot. For a working solution, dilute the stock solution in assay buffer to the desired concentration (e.g., 0.1 1 µg/mL).
- Substrate Stock Solution: Prepare a 10 mM stock solution of Ala-Ala-Phe-AMC in anhydrous DMSO. Store this solution at -20°C, protected from light.
- Substrate Working Solution: Immediately before the assay, dilute the substrate stock solution in assay buffer to the desired final concentration. A typical starting concentration is 100 μM.
- AMC Standard Stock Solution: Prepare a 1 mM stock solution of AMC in anhydrous DMSO.
- AMC Standard Curve Solutions: Prepare a series of dilutions of the AMC standard stock solution in assay buffer to generate a standard curve (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 nmol/well).[4]

Assay Procedure

- Prepare the 96-well plate:
 - Standard Curve: Add 100 μL of each AMC standard curve solution to separate wells.
 - Blank (No Enzyme): Add 50 μL of assay buffer and 50 μL of substrate working solution.
 - $\circ~$ Blank (No Substrate): Add 50 μL of chymotrypsin working solution and 50 μL of assay buffer.
 - Samples: Add 50 μL of the chymotrypsin working solution (or sample containing chymotrypsin) to each well.
- Pre-incubate: Pre-incubate the plate at 25°C for 5-10 minutes to allow the temperature to equilibrate.



- Initiate the reaction: Add 50 μ L of the substrate working solution to the sample and blank (no enzyme) wells to initiate the enzymatic reaction. The total volume in each well should be 100 μ L.
- Measure fluorescence: Immediately place the plate in the fluorescence microplate reader and begin kinetic measurements. Read the fluorescence intensity every minute for at least 15-30 minutes at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

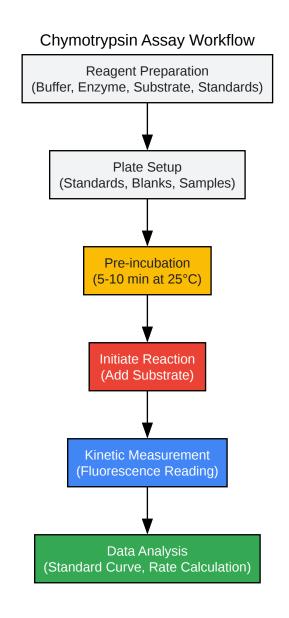
Data Analysis

- Plot the AMC Standard Curve: Subtract the fluorescence reading of the 0 AMC standard from all other standard readings. Plot the background-subtracted fluorescence values against the known concentrations of AMC to generate a standard curve. Determine the equation of the line (y = mx + c).
- Calculate the Rate of Reaction: For each sample, determine the change in fluorescence intensity per minute (ΔF/min) from the linear portion of the kinetic curve.
- Determine Chymotrypsin Activity: Use the standard curve to convert the ΔF/min to the amount of AMC produced per minute (nmol/min). One unit of chymotrypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at a specific pH and temperature. The activity can be calculated using the following formula:

Activity (U/mL) = (nmol of AMC produced per min) / (Volume of enzyme in mL)

Experimental Workflow Diagram





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Caption: A streamlined workflow for the chymotrypsin activity assay.

Conclusion

The **Ala-Ala-Phe-AMC** chymotrypsin assay is a robust, sensitive, and continuous method for determining enzyme activity. This protocol provides a detailed framework for researchers, scientists, and drug development professionals to accurately measure chymotrypsin activity in



various samples. The use of a fluorogenic substrate allows for real-time monitoring of the enzymatic reaction, making it suitable for high-throughput screening of chymotrypsin inhibitors. Adherence to proper reagent preparation and data analysis procedures is crucial for obtaining reliable and reproducible results.

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